molecular formula C16H17N5O2 B2678432 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 97810-54-3

1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2678432
CAS No.: 97810-54-3
M. Wt: 311.345
InChI Key: MGXWDJXIYNWJRR-UHFFFAOYSA-N
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Description

1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative offered as a high-purity reference compound for early-stage pharmacological and chemical discovery research. This structural class has been identified as a promising scaffold for the development of multi-target directed ligands (MTDLs) for potential application in neurodegenerative diseases such as Parkinson's and Alzheimer's . Compounds within this chemical class are investigated primarily for their dual activity as antagonists of adenosine receptors (AR) and inhibitors of the enzyme monoamine oxidase B (MAO-B) . Blocking the A 2A adenosine receptor can enhance motor function and provide neuroprotection, while inhibiting MAO-B increases dopamine levels and may reduce oxidative stress in the brain . The annelated pyrimido[2,1- f ]purinedione core is structurally analogous to constrained 8-styrylxanthines, a known class of potent A 2A AR antagonists, which may contribute to its affinity for these biological targets . The specific 9-phenyl substitution pattern in this compound is of particular interest for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . Researchers exploring multi-target approaches to neurodegeneration will find this compound valuable for in vitro binding and enzyme inhibition assays. Its properties align with the ongoing search for novel therapeutic agents that can address the complex, multi-factorial nature of neurological disorders . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-18-13-12(14(22)19(2)16(18)23)21-10-6-9-20(15(21)17-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXWDJXIYNWJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a purine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex molecules. Its unique structural characteristics allow chemists to modify it to create new compounds with desired properties.

Biology

This compound has been studied for its interactions with biological macromolecules. It shows potential as an inhibitor of various enzymes involved in nucleotide metabolism. Research indicates that it may inhibit xanthine oxidase (XOR), which is crucial in uric acid production—implications for conditions like gout are significant.

Medicine

This compound has been investigated for its therapeutic properties:

  • Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines through modulation of nucleotide metabolism.
  • Anti-inflammatory Properties : The compound's ability to interact with inflammatory pathways suggests potential therapeutic uses in treating inflammation-related diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various chemical products.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
Subject Compound25Bacillus subtilis

The results suggest that this compound exhibits significant antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated the compound's effectiveness in reducing cell proliferation:

Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

These findings indicate that concentrations above 50 µM significantly inhibit cancer cell growth.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Modifications

Analogues of this compound primarily differ in substituents at positions 3, 9, and the heterocyclic side chain. These modifications influence solubility, receptor affinity, and metabolic stability.

Structure-Activity Relationships (SAR)

  • Analogues with electron-donating groups (e.g., 4-methoxyphenyl in ) may increase metabolic stability.
  • Alkyl Chain Modifications : Increasing alkyl chain length (e.g., dipropyl → dibutyl in ) reduces melting points (194–196°C vs. 206–208°C), suggesting decreased crystallinity and improved solubility.
  • Heterocyclic Ring Enlargement: Diazepino derivatives (e.g., compound 26) exhibit lower melting points (124–125°C) due to increased conformational flexibility, which may enhance blood-brain barrier penetration .

Biological Activity

1,3-Dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structural features make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 97810-54-3
  • Molecular Formula : C16H17N5O2
  • Molecular Weight : 311.345 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the growth of various cancer cell lines by targeting specific signaling pathways.

Case Study : A study reported that derivatives of tetrahydropyrimido compounds showed significant inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression . The synthesized compounds exhibited varying degrees of activity against these targets.

CompoundIC50 (µM)Target
9a0.0629MAO-B
19f0.249A1
19g0.605A2A

2. Neuroprotective Effects

The compound has been evaluated for its interaction with adenosine receptors and monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Findings : The compound demonstrated potent inhibition of MAO-B with an IC50 value of 0.0629 µM . This suggests potential therapeutic applications in managing neurodegenerative disorders by modulating neurotransmitter levels.

3. Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism : The interaction with specific receptors modulates the release of inflammatory mediators. This property could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to bind selectively to various molecular targets:

  • Adenosine Receptors : The compound acts as an antagonist for A1 and A2A adenosine receptors.
  • Monoamine Oxidase Inhibition : It inhibits MAO-B activity significantly.

These interactions lead to downstream effects that can alter cellular signaling pathways involved in proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound can be synthesized via multistep heterocyclic condensation reactions. Key steps include:

  • Alkylation : Use methyl iodide or ethylating agents to introduce methyl/ethyl groups at the 1- and 3-positions of the purine core .
  • Suzuki Coupling : For phenyl group introduction at the 9-position, cross-coupling reactions with phenylboronic acid derivatives catalyzed by Pd(PPh₃)₄ are effective .
  • Cyclization : Tetrahydropyrimidine ring closure can be achieved under reflux conditions using toluene or dioxane as solvents .
    • Validation : Confirm intermediates via NMR (¹H/¹³C) and mass spectrometry; final product purity assessed via HPLC (>95%) .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm the tetrahydropyrimido-purine fused system and phenyl orientation .
  • Spectroscopic Techniques :
  • NMR : Assign peaks for methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations .
    • Note : Compare experimental data with computed InChI/SMILES descriptors from PubChem .

Q. What are the solubility challenges for this compound, and how can they be addressed in formulation?

  • Methodological Answer :

  • Solubility Profile : The compound is lipophilic due to the phenyl and methyl groups, leading to poor aqueous solubility.
  • Strategies :
  • Co-solvents : Use DMSO or PEG-400 for in vitro assays .
  • Micellar Encapsulation : Employ surfactants like Tween-80 for in vivo studies .
    • Validation : Monitor solubility via UV-Vis spectroscopy and dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the regioselectivity of substitution reactions impact the synthesis of derivatives?

  • Methodological Answer :

  • Electronic Effects : Electron-donating groups (e.g., methyl) at the 1- and 3-positions direct electrophilic substitution to the 6- or 8-positions of the purine ring .
  • Steric Hindrance : Bulky substituents on the phenyl ring (e.g., 4-methoxy) reduce reactivity at the 9-position .
    • Experimental Design : Use competitive coupling reactions with isotopic labeling (e.g., deuterated phenylboronic acid) to track regioselectivity .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Source Analysis : Check assay conditions (e.g., pH, temperature) and cell lines used. For example, acetylcholinesterase inhibition may vary between human and murine models .
  • Data Normalization : Express activity relative to a standard inhibitor (e.g., donepezil) and use multivariate statistical analysis .
    • Case Study : Compare the compound’s activity against acridine derivatives, noting substituent effects (e.g., fluorophenyl vs. methoxyphenyl) .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the phenyl group’s π-π stacking and hydrogen-bonding motifs .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Validation : Correlate computed binding energies with experimental IC₅₀ values .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess phenyl ring oxidation .
  • Degradation Products : Identify by LC-MS; common pathways include hydrolysis of the dione moiety .

Q. What analytical methods are recommended for validating purity in batch-to-batch consistency?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve impurities .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • XRD : Compare diffraction patterns with reference crystals to detect polymorphic variations .

Key Considerations for Experimental Design

  • Contradictory Evidence : Some studies report conflicting biological activities due to substituent positioning (e.g., para vs. meta substitution on the phenyl ring) . Always include structural analogs as controls.
  • Toxicity Screening : Use in vitro assays (e.g., Ames test) to evaluate mutagenic potential, referencing Safety Data Sheets (SDS) for handling guidelines .

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